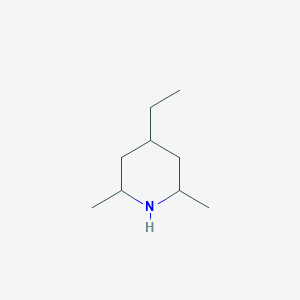
5,6,7,8-Tetrahydroquinoline-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoline-2-carbothioamide: is a heterocyclic compound with a molecular formula of C10H12N2S It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with isothiocyanates. One common method involves the use of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline, which react with isothiocyanates to form the desired carbothioamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiulcer and antisecretory agents. Studies have demonstrated its efficacy in reducing gastric secretions and protecting against gastric erosions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the design of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide in biological systems involves its interaction with specific molecular targets. In the context of its antiulcer activity, the compound likely inhibits gastric acid secretion by interacting with histamine receptors or proton pumps in the stomach lining . The exact molecular pathways and targets are still under investigation, but its efficacy in reducing gastric secretions suggests a significant role in modulating gastric physiology.
Comparaison Avec Des Composés Similaires
- 5,6,7,8-Tetrahydroquinoline-8-carbothioamide
- 5,6,7,8-Tetrahydroquinoline-2-carboxamide
- 5,6,7,8-Tetrahydroquinoline-2-thiocarboxamide
Comparison: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its specific substitution pattern also contributes to its unique pharmacological profile, particularly in its antiulcer and antisecretory activities .
Propriétés
Numéro CAS |
1856882-73-9 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroquinoline-2-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13) |
Clé InChI |
KLYFVRAFSBETEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=N2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
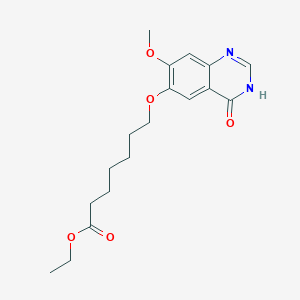
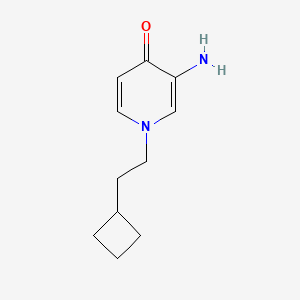
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
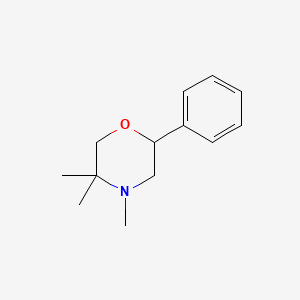
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
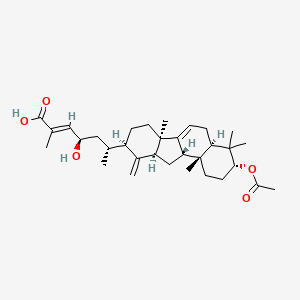
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)

